

N-Methylpiperazine-d11: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Methylpiperazine-d11*

Cat. No.: *B12399036*

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CAS Number: 1319723-22-2

This technical guide provides an in-depth overview of **N-Methylpiperazine-d11**, a deuterated analog of N-Methylpiperazine. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. This document covers the compound's properties, proposed synthesis, and its primary application as an internal standard in quantitative mass spectrometry-based analyses, alongside relevant experimental protocols.

Compound Data and Properties

N-Methylpiperazine-d11 is a stable isotope-labeled version of N-Methylpiperazine, where eleven hydrogen atoms have been replaced by deuterium. This isotopic enrichment makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, as it shares near-identical physicochemical properties with its non-deuterated counterpart but is distinguishable by its mass.^[1]

Property	Value	Reference
CAS Number	1319723-22-2	[2]
Molecular Formula	C ₅ HD ₁₁ N ₂	[2]
Molecular Weight	111.23 g/mol	[2]
Synonyms	1-(methyl-d ₃)piperazine- 2,2,3,3,5,5,6,6-d ₈	[2]
Storage Temperature	2-8 °C	

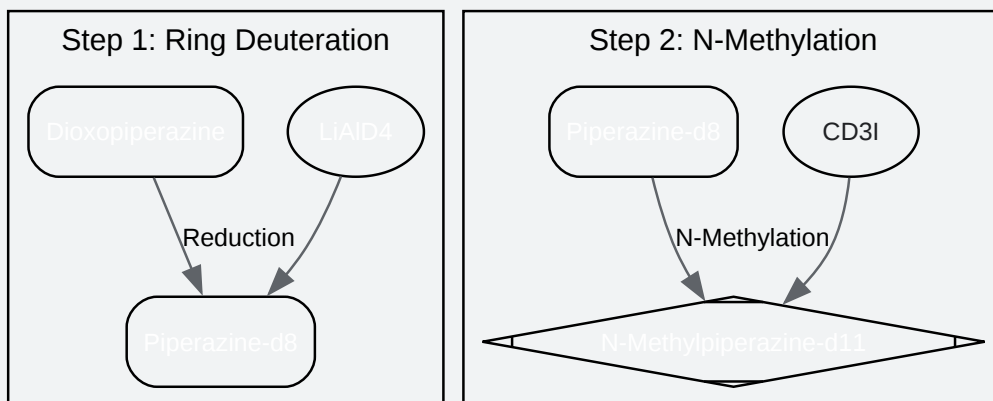
Proposed Synthesis

While specific proprietary synthesis methods for **N-Methylpiperazine-d₁₁** may vary between manufacturers, a plausible synthetic route can be extrapolated from general methods for the synthesis of deuterated N-alkylated amines and piperazine derivatives.[3][4][5][6] The synthesis would likely involve the use of deuterated starting materials to introduce the deuterium atoms onto both the piperazine ring and the N-methyl group.

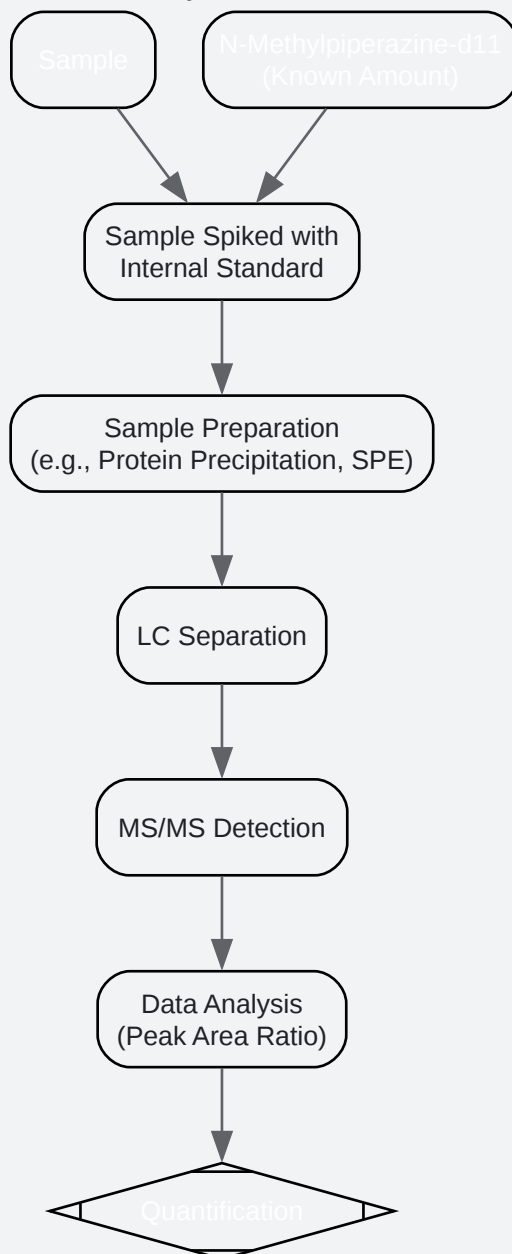
A potential two-step process is outlined below:

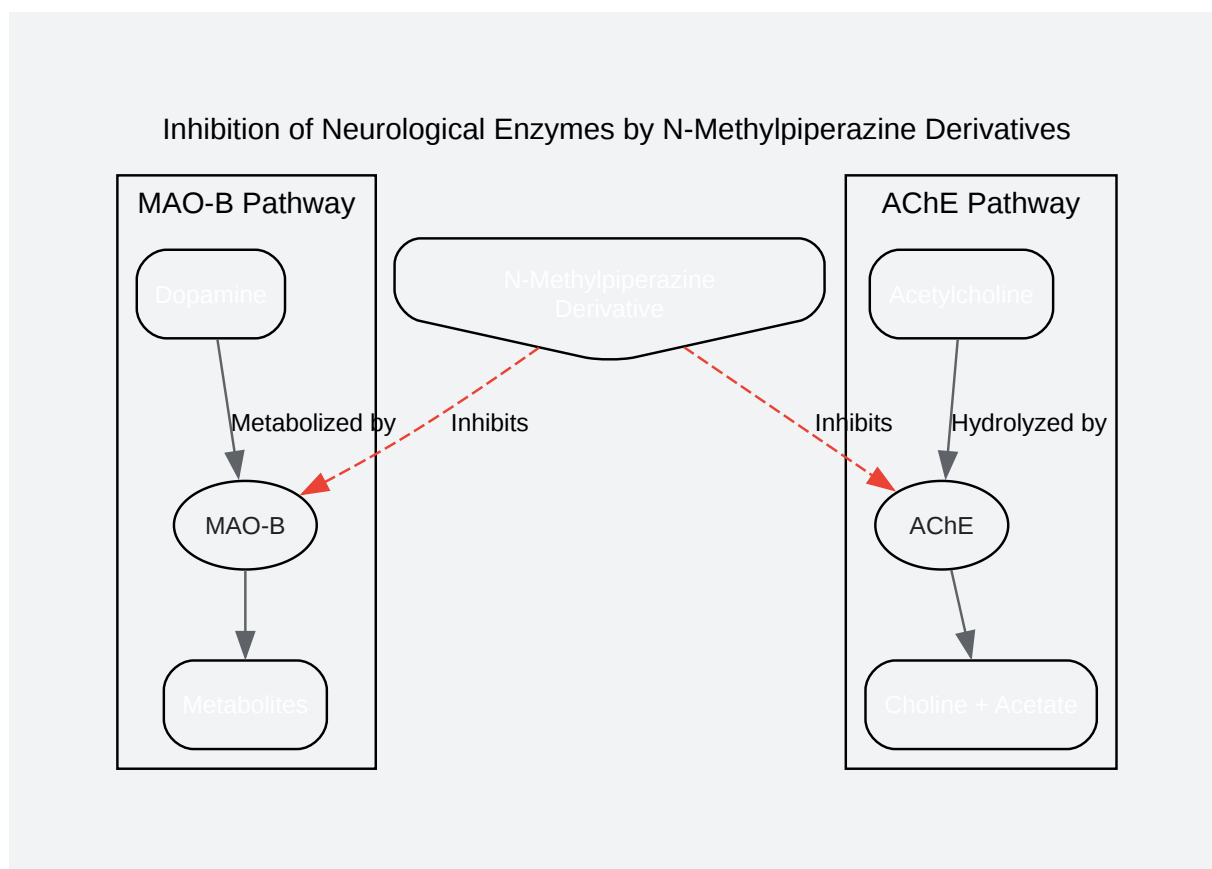
- **Deuteration of the Piperazine Ring:** The piperazine ring can be deuterated by reduction of a suitable precursor, such as a dioxopiperazine, using a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄).[3]
- **N-Methylation with a Deuterated Methyl Group:** The resulting deuterated piperazine can then be N-methylated using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or by reductive amination using formaldehyde-d₂ and a reducing agent.

Proposed Synthesis of N-Methylpiperazine-d11



Workflow for LC-MS/MS Analysis with a Deuterated Internal Standard





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